(2-Ethoxythiazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxythiazol-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a thiazole ring substituted with an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxythiazol-4-yl)boronic acid typically involves the reaction of an appropriate thiazole derivative with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(OiPr)3) . The reaction conditions often require a base, such as potassium acetate, to facilitate the formation of the boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxythiazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
(2-Ethoxythiazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Ethoxythiazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired coupled product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Thienylboronic acid
Comparison: (2-Ethoxythiazol-4-yl)boronic acid is unique due to the presence of the thiazole ring and the ethoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it may offer different electronic and steric properties, making it suitable for specific applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C5H8BNO3S |
---|---|
Molecular Weight |
173.00 g/mol |
IUPAC Name |
(2-ethoxy-1,3-thiazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H8BNO3S/c1-2-10-5-7-4(3-11-5)6(8)9/h3,8-9H,2H2,1H3 |
InChI Key |
KUPPJDDYHZBXKO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC(=N1)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.